molecular formula C17H16N2O2 B2380019 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid CAS No. 797806-18-9

3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid

Cat. No. B2380019
CAS RN: 797806-18-9
M. Wt: 280.327
InChI Key: OHIXXNSKBKYWEO-UHFFFAOYSA-N
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Description

“3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 .

Scientific Research Applications

properties

IUPAC Name

3-(2-benzylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(21)10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIXXNSKBKYWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid

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